7-Nitroindolina

Descripción general

Descripción

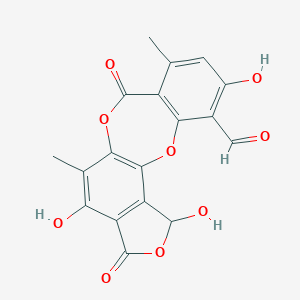

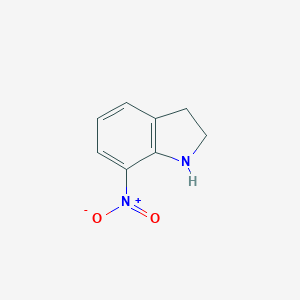

7-Nitroindoline is an organic compound belonging to the indoline family, characterized by a nitro group attached to the seventh position of the indoline ring. This compound is notable for its photoreactive properties, making it a valuable tool in various scientific applications, particularly in photochemistry and photobiology.

Aplicaciones Científicas De Investigación

7-Nitroindoline has a wide range of applications in scientific research:

Chemistry: It is used as a photoreactive protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light.

Biology: In biological studies, 7-Nitroindoline derivatives are employed as caged compounds for the light-induced release of biologically active molecules.

Medicine: Research into the photoreactivity of 7-Nitroindoline has potential implications for developing light-activated drugs and therapies.

Industry: The compound’s photoreactive properties are utilized in the development of photoresists and other materials for photolithography.

Mecanismo De Acción

Target of Action

7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .

Mode of Action

7-Nitroindoline interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, 7-Nitroindoline can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .

Biochemical Pathways

The biochemical pathways affected by 7-Nitroindoline involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of 7-Nitroindoline with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .

Pharmacokinetics

The pharmacokinetics of 7-Nitroindoline involve its distribution, metabolism, and excretion. After administration, 7-Nitroindoline is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .

Result of Action

The molecular and cellular effects of 7-Nitroindoline’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, 7-Nitroindoline can control cell death and potentially influence various diseases related to apoptosis .

Action Environment

The action of 7-Nitroindoline can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.

Análisis Bioquímico

Biochemical Properties

7-Nitroindoline interacts with various biomolecules in its role as a photocleavable protecting group. Upon exposure to light, it can efficiently remove carboxylic acids, offering an alternative to more commonly used o-nitrobenzyl-based photocleavable protecting groups

Cellular Effects

The cellular effects of 7-Nitroindoline are primarily related to its photoreactive properties. For instance, it has been used in the development of photocleavable crosslinkers, which can generate functional materials with the capability of crosslinking reversal by light illumination . These crosslinkers can influence cell function by affecting cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 7-Nitroindoline involves its photochemical activation. Upon exposure to UV light or infrared femtosecond laser light, the acetyl group in N-acyl-7-nitroindolines can be photo-activated to acetylate amines to form amides . This process can involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Nitroindoline can change over time due to its photoreactive properties. Upon illumination with UV light, it can efficiently remove carboxylic acids

Metabolic Pathways

A study suggests that there is competition between a classical cyclization and acyl migration pathways in the photouncaging of 1-Acyl-7-nitroindoline .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroindoline typically involves the nitration of indoline. One common method includes the reaction of indoline with nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the seventh position. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration of the indoline ring.

Industrial Production Methods: Industrial production of 7-Nitroindoline may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for better control over reaction parameters and minimizing the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 7-Nitroindoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group can yield aminoindoline derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed:

Oxidation: 7-Nitrosoindoline

Reduction: 7-Aminoindoline

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

7-Nitroindoline can be compared with other nitroindoline derivatives, such as:

- 5-Nitroindoline

- 6-Nitroindoline

- 4,5-Dinitroindoline

Uniqueness: The position of the nitro group in 7-Nitroindoline confers unique photoreactive properties compared to its isomers. For instance, 7-Nitroindoline is particularly effective as a photoreactive protecting group due to its ability to form stable nitronic anhydrides upon photolysis, which is not as readily achieved with other nitroindoline isomers.

By understanding the unique properties and applications of 7-Nitroindoline, researchers can leverage its potential in various scientific and industrial fields.

Propiedades

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate](/img/structure/B34648.png)

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)

![2-(Chloromethyl)-5-fluorobenzo[d]thiazole](/img/structure/B34655.png)